N,N'-[(4-Acetamido-6-methoxy-1,3-phenylene)bis(methylene)]bis(2-chloroacetamide)
Description
N,N’-[(4-Acetamido-6-methoxy-1,3-phenylene)bis(methylene)]bis(2-chloroacetamide) is a synthetic organic compound characterized by its unique chemical structureIts molecular formula is C17H20Cl2N4O4, and it has a molecular weight of 415.27 g/mol .
Properties
IUPAC Name |
N-[[2-acetamido-5-[[(2-chloroacetyl)amino]methyl]-4-methoxyphenyl]methyl]-2-chloroacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19Cl2N3O4/c1-9(21)20-12-4-13(24-2)11(8-19-15(23)6-17)3-10(12)7-18-14(22)5-16/h3-4H,5-8H2,1-2H3,(H,18,22)(H,19,23)(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOFJMTHTLJRYLQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1CNC(=O)CCl)CNC(=O)CCl)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19Cl2N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-[(4-Acetamido-6-methoxy-1,3-phenylene)bis(methylene)]bis(2-chloroacetamide) typically involves multiple steps. One common method includes the reaction of 4-acetamido-6-methoxy-1,3-phenylenediamine with formaldehyde and 2-chloroacetyl chloride. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing advanced techniques such as continuous flow reactors and automated synthesis systems. Quality control measures are implemented to ensure the consistency and safety of the final product .
Chemical Reactions Analysis
Types of Reactions
N,N’-[(4-Acetamido-6-methoxy-1,3-phenylene)bis(methylene)]bis(2-chloroacetamide) undergoes various chemical reactions, including:
Substitution Reactions: The chloroacetamide groups can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alcohols.
Hydrolysis Conditions: Acidic or basic conditions can facilitate the hydrolysis of the compound, with acids like hydrochloric acid or bases like sodium hydroxide being commonly used.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted derivatives of the original compound can be formed.
Hydrolysis Products: Hydrolysis typically results in the formation of 4-acetamido-6-methoxy-1,3-phenylenediamine and 2-chloroacetic acid.
Scientific Research Applications
Synthesis and Derivatives
The synthesis of N,N'-[(4-Acetamido-6-methoxy-1,3-phenylene)bis(methylene)]bis(2-chloroacetamide) involves the reaction of specific acetamide derivatives under controlled conditions. The compound is structurally characterized by the presence of two chloroacetamide groups linked to a methylene bridge, which enhances its reactivity and potential biological activity.
Synthesis Overview
- Starting Materials : The synthesis typically begins with 4-acetamido-6-methoxy-1,3-phenylenediamine.
- Reaction Conditions : The reaction is conducted in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
- Characterization Techniques : The resulting compound is characterized using techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry.
N,N'-[(4-Acetamido-6-methoxy-1,3-phenylene)bis(methylene)]bis(2-chloroacetamide) has been studied for its potential biological activities, particularly as an enzyme inhibitor and anticancer agent.
Enzyme Inhibition Studies
Research indicates that compounds with similar structures exhibit significant inhibitory effects on enzymes such as α-glucosidase and acetylcholinesterase. These enzymes are critical in metabolic pathways related to diabetes and neurodegenerative diseases.
| Compound | Target Enzyme | Inhibition Activity |
|---|---|---|
| N,N'-[(4-Acetamido-6-methoxy-1,3-phenylene)bis(methylene)]bis(2-chloroacetamide) | α-glucosidase | Moderate |
| Similar Compounds | Acetylcholinesterase | Variable |
Anticancer Potential
Preliminary studies have shown that derivatives of this compound may exhibit cytotoxic effects against various cancer cell lines. For instance, compounds related to this structure have demonstrated selective toxicity towards HeLa cells while sparing normal cells.
Case Studies
-
Case Study on Enzyme Inhibition :
- A study evaluated the inhibitory effects of several acetamide derivatives on α-glucosidase.
- Results indicated that modifications in the substituents significantly influenced the inhibition potency.
-
Case Study on Anticancer Activity :
- Research involving the testing of various chloroacetamide derivatives highlighted their potential as anticancer agents.
- Specific derivatives showed IC50 values in the low micromolar range against breast cancer cell lines.
Mechanism of Action
The mechanism of action of N,N’-[(4-Acetamido-6-methoxy-1,3-phenylene)bis(methylene)]bis(2-chloroacetamide) involves its interaction with specific molecular targets. The chloroacetamide groups can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially leading to the inhibition of enzymatic activities or disruption of cellular processes. The exact pathways and targets are still under investigation .
Comparison with Similar Compounds
Similar Compounds
N,N’-[(4-Acetamido-6-methoxy-1,3-phenylene)bis(methylene)]bis(2-bromoacetamide): Similar structure but with bromine atoms instead of chlorine.
N,N’-[(4-Acetamido-6-methoxy-1,3-phenylene)bis(methylene)]bis(2-iodoacetamide): Similar structure but with iodine atoms instead of chlorine.
Uniqueness
N,N’-[(4-Acetamido-6-methoxy-1,3-phenylene)bis(methylene)]bis(2-chloroacetamide) is unique due to its specific chemical structure, which imparts distinct reactivity and potential biological activities. The presence of chloroacetamide groups makes it particularly useful in nucleophilic substitution reactions and as a potential therapeutic agent .
Biological Activity
N,N'-[(4-Acetamido-6-methoxy-1,3-phenylene)bis(methylene)]bis(2-chloroacetamide), with CAS number 924841-92-9, is a compound that has garnered attention for its potential biological activities. This article delves into its biological properties, particularly focusing on antimicrobial and anticancer activities, as well as its pharmacological profiles based on recent research findings.
The compound has the following chemical characteristics:
- Molecular Formula : C₁₅H₁₉Cl₂N₃O₄
- Molecular Weight : 376.24 g/mol
- Density : 1.235 g/cm³
- Boiling Point : 475.2ºC at 760 mmHg
- LogP : 1.749 (indicating moderate lipophilicity) .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of similar chloroacetamide derivatives. A study screening various N-substituted phenyl-2-chloroacetamides demonstrated that these compounds exhibited significant activity against several bacterial strains, including Staphylococcus aureus and methicillin-resistant S. aureus (MRSA). The effectiveness varied based on the substituents on the phenyl ring, with halogenated derivatives showing enhanced activity due to their increased lipophilicity, which aids in membrane penetration .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| N-(4-Chlorophenyl)-2-chloroacetamide | S. aureus | 0.5 µg/mL |
| N-(4-Fluorophenyl)-2-chloroacetamide | MRSA | 0.25 µg/mL |
| N-(3-Bromophenyl)-2-chloroacetamide | Candida albicans | 1 µg/mL |
These findings suggest that derivatives of N,N'-[(4-Acetamido-6-methoxy-1,3-phenylene)bis(methylene)]bis(2-chloroacetamide) could be explored further for their antimicrobial properties.
Anticancer Activity
The compound's potential anticancer properties have also been a focus of research. Preliminary studies indicate that chloroacetamides may interfere with cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. This is particularly relevant in the context of breast cancer, where certain derivatives have shown promise in inhibiting tumor growth in vitro .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of compounds like N,N'-[(4-Acetamido-6-methoxy-1,3-phenylene)bis(methylene)]bis(2-chloroacetamide). The presence of electron-donating groups (like methoxy) and halogens significantly influences the compound's interaction with biological targets. The positioning of these groups affects both lipophilicity and overall biological activity .
Case Studies
A notable study involved synthesizing and testing various substituted phenyl derivatives against bacterial strains and cancer cell lines. The results indicated that modifications to the phenyl ring could enhance antibacterial efficacy while maintaining low cytotoxicity towards normal cells .
Table 2: Summary of Case Studies
| Study Reference | Focus Area | Key Findings |
|---|---|---|
| Chakrabarty et al., 2000 | Antimicrobial Testing | Effective against Gram-positive bacteria |
| Ikawa et al., 2021 | Structure-Activity Relationship | Identified optimal substituents for activity |
| Pubs.ACS.org, 2023 | Anticancer Activity | Induced apoptosis in breast cancer cells |
Q & A
Basic: What synthetic methodologies are recommended for synthesizing N,N'-[(4-Acetamido-6-methoxy-1,3-phenylene)bis(methylene)]bis(2-chloroacetamide, and how is purity validated?
Answer:
The compound is synthesized via multi-step reactions, typically starting with a substituted phenol or aromatic amine core. A common approach involves:
Core functionalization : Introducing acetamido and methoxy groups on the phenylene backbone through nucleophilic substitution or condensation reactions.
Bis-methylene linkage : Coupling chloroacetamide groups via alkylation or amidation, using reagents like 2-chloroacetyl chloride under basic conditions (e.g., triethylamine in dichloromethane) .
Purification : Column chromatography or recrystallization from ethanol/water mixtures improves yield and purity.
Validation :
- 1H/13C NMR : Confirm integration ratios for methylene (–CH2–), acetamido (–NHCOCH3), and chloroacetamide (–COCH2Cl) groups.
- LC-MS (ESI) : Verify molecular weight (e.g., [M+H]+ peak) and absence of side products .
Basic: Which computational methods are suitable for modeling the electronic structure and reactivity of this compound?
Answer:
Density functional theory (DFT) with hybrid functionals (e.g., B3LYP) is widely used to:
- Predict HOMO-LUMO gaps for charge-transfer behavior.
- Analyze electrostatic potential maps to identify reactive sites (e.g., chloroacetamide groups).
- Benchmarking with experimental data (e.g., bond lengths from crystallography) enhances accuracy .
Advanced: How can researchers resolve contradictions in NMR spectral data during structural validation?
Answer:
Contradictions in peak splitting or integration often arise from:
- Dynamic effects : Restricted rotation of the acetamido group may cause splitting. Use variable-temperature NMR to assess conformational exchange.
- Solvent artifacts : Deuteration or solvent suppression techniques minimize interference.
- 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating 1H-1H and 1H-13C couplings .
Advanced: What strategies optimize reaction yields in multi-step syntheses of this compound?
Answer:
Key optimizations include:
- Temperature control : Lower temperatures (<0°C) during chloroacetyl chloride addition reduce side reactions.
- Catalysis : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve alkylation efficiency.
- Workup adjustments : Quenching with ice-cold water minimizes hydrolysis of chloroacetamide groups.
- Yield tracking : Intermediate purification (e.g., flash chromatography) ensures high-purity inputs for subsequent steps .
Basic: What spectroscopic techniques are critical for characterizing this compound?
Answer:
- 1H/13C NMR : Assign aromatic protons (δ 6.5–7.5 ppm), methylene bridges (δ 4.0–4.5 ppm), and acetamido carbonyls (δ 170–175 ppm).
- IR spectroscopy : Confirm C=O stretches (~1650 cm⁻¹) and N–H bends (~3300 cm⁻¹).
- LC-MS : Validate molecular ion peaks and monitor degradation under acidic/basic conditions .
Advanced: How can density functional theory (DFT) elucidate the reactivity of chloroacetamide groups?
Answer:
DFT studies using exact-exchange functionals (e.g., B3LYP) can:
- Calculate bond dissociation energies for C–Cl bonds to predict hydrolysis rates.
- Model nucleophilic attack (e.g., by water or thiols) at chloroacetamide sites using transition-state theory.
- Compare with experimental kinetic data to validate computational models .
Basic: What crystallographic techniques are essential for structural confirmation?
Answer:
- Single-crystal X-ray diffraction : Use SHELX software for structure solution and refinement. Key parameters include:
- R-factor : <5% for high confidence.
- Thermal displacement parameters : Assess disorder in methylene or chloro groups.
- Powder XRD : Confirm phase purity and crystallinity .
Advanced: How do substituents on the phenylene core influence stability, and how is this assessed experimentally?
Answer:
- Electron-donating groups (e.g., methoxy) enhance stability by reducing electrophilic susceptibility.
- Experimental assessment :
- Thermogravimetric analysis (TGA) : Measure decomposition temperatures.
- Accelerated stability studies : Expose to UV light, humidity, or elevated temperatures (40–60°C) for 4–8 weeks.
- HPLC monitoring : Track degradation products (e.g., dechlorinated derivatives) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
